molecular formula C12H3Br7 B1597310 2,2',3,4,4',5,5'-Heptabromobiphenyl CAS No. 67733-52-2

2,2',3,4,4',5,5'-Heptabromobiphenyl

Cat. No. B1597310
CAS RN: 67733-52-2
M. Wt: 706.5 g/mol
InChI Key: RPGHQOFAFNAVNA-UHFFFAOYSA-N
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Description

2,2’,3,4,4’,5,5’-Heptabromobiphenyl is a polybrominated biphenyl (PBB), which is a group of 209 synthetic organic compounds with 1-10 bromine atoms attached to biphenyl .


Synthesis Analysis

2,2’,3,4,4’,5,5’-Heptabromobiphenyl can be synthesized by the bromination of biphenyl in the presence of a catalyst.


Molecular Structure Analysis

The molecular formula of 2,2’,3,4,4’,5,5’-Heptabromobiphenyl is C12H3Br7. It has an average mass of 706.480 Da and a monoisotopic mass of 699.451782 Da .


Chemical Reactions Analysis

As a polybrominated biphenyl, 2,2’,3,4,4’,5,5’-Heptabromobiphenyl can be used as a flame retardant and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn .


Physical And Chemical Properties Analysis

2,2’,3,4,4’,5,5’-Heptabromobiphenyl has a molecular weight of 706.5 g/mol. It is highly stable and resistant to degradation, which contributes to its persistence in the environment .

Scientific Research Applications

Enzyme Induction in Liver

2,2',3,4,4',5,5'-Heptabromobiphenyl, a major component of polybrominated biphenyls (PBBs), has been studied for its effects on liver microsomal drug-metabolizing enzymes. Research by Moore, Sleight, and Aust (1979) found that this compound causes induction of liver microsomal proteins and enzymes, such as cytochrome P-450 and aminopyrine demethylation, in male rats. This induction was characterized as a phenobarbital-type inducer, suggesting its significant role in hepatic microsomal drug metabolism (Moore, Sleight, & Aust, 1979).

Environmental Contamination and Occupational Exposure

Studies have shown that 2,2',3,4,4',5,5'-Heptabromobiphenyl is a ubiquitous environmental contaminant due to its use in flame retardants. Sjödin et al. (1999) conducted a study on Swedish workers, including those at an electronics-dismantling plant, and found significant exposure to this compound, as evidenced by its presence in their blood serum. This highlights the occupational exposure and environmental persistence of 2,2',3,4,4',5,5'-Heptabromobiphenyl (Sjödin et al., 1999).

Analysis and Determination in Materials

An analytical method for determining 2,2',3,4,4',5,5'-Heptabromobiphenyl in various materials was developed by Bi̇ni̇ci̇ et al. (2013). Their method, involving pressurized solvent extraction and gas chromatography, provided a fast, reliable, and cost-effective way to quantify this compound in different polymeric matrices. This research is crucial for monitoring and managing the presence of 2,2',3,4,4',5,5'-Heptabromobiphenyl in various industrial products (Bi̇ni̇ci̇ et al., 2013).

Photodegradation and Hyperkeratosis Induction

Patterson et al. (1981) explored the sunlight photodegradation of 2,2',3,4,4',5,5'-Heptabromobiphenyl and its role in inducing hyperkeratosis. Their study indicated that photodegradation products of this compound could lead to severe skin conditions, suggesting a potential health hazard upon environmental exposure (Patterson et al., 1981).

Structural and Molecular Studies

The molecular structure and characteristics of 2,2',3,4,4',5,5'-Heptabromobiphenyl have been a focus of various studies. For instance, Anitescu and Tavlarides (1999) investigated the solubility of this compound in supercritical fluids, providing insights into its physicochemical properties and potential applications in extraction and purification processes [(Anitescu & Tavlarides, 1999)](https://consensus.app/papers/solubility-individual-polychlorinated-biphenyl-anitescu/20efe20301e05ee89e879714f7f244a2/?utm_source=chatgpt).

Toxicological and Safety Assessment

The toxicological profile of 2,2',3,4,4',5,5'-Heptabromobiphenyl has been assessed in various studies. Moore et al. (1978) examined the induction of drug metabolizing enzymes in lactating rats and their pups fed with polybrominated biphenyls, including 2,2',3,4,4',5,5'-Heptabromobiphenyl. Their research provided insights into the potential health risks associated with exposure to this compound and its effects on different generations (Moore, Dannan, & Aust, 1978).

Safety And Hazards

The use of PBBs, including 2,2’,3,4,4’,5,5’-Heptabromobiphenyl, is banned or restricted in most areas due to their toxicity and persistence in the environment .

properties

IUPAC Name

1,2,3,4-tetrabromo-5-(2,4,5-tribromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7/c13-6-3-8(15)7(14)1-4(6)5-2-9(16)11(18)12(19)10(5)17/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGHQOFAFNAVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218014
Record name 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,4',5,5'-Heptabromobiphenyl

CAS RN

67733-52-2
Record name 2,2',3,4,4',5,5'-Heptabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067733522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,4',5,5'-HEPTABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8YQ2A981K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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